(17beta)-3-Oxoandrosta-1,4-dien-17-yl beta-D-glucopyranosiduronic acid
Overview
Description
(17beta)-3-Oxoandrosta-1,4-dien-17-yl beta-D-glucopyranosiduronic acid: 7-keto DHEA , is a steroid hormone closely related to dehydroepiandrosterone (DHEA). It is a naturally occurring compound in the human body and has distinct biological effects compared to DHEA.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a series of chemical reactions starting from DHEA. The process involves the oxidation of DHEA to form 7-keto DHEA. This reaction typically requires an oxidizing agent such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of 7-keto DHEA involves large-scale chemical synthesis using advanced reactors and purification techniques to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: The primary reaction involves the oxidation of DHEA to form 7-keto DHEA.
Reduction: Reduction reactions are less common but can be used to convert 7-keto DHEA back to DHEA or other related compounds.
Substitution: Substitution reactions can be used to modify the functional groups on the steroid backbone.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: 7-keto DHEA is the major product.
Reduction: DHEA and other reduced forms of the compound.
Substitution: Various derivatives depending on the substituents used.
Scientific Research Applications
(17beta)-3-Oxoandrosta-1,4-dien-17-yl beta-D-glucopyranosiduronic acid: has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other steroid compounds.
Biology: It plays a role in the regulation of various biological processes, including immune function and metabolism.
Medicine: It has potential therapeutic applications in the treatment of conditions such as adrenal insufficiency and metabolic disorders.
Industry: It is used in the production of pharmaceuticals and dietary supplements.
Mechanism of Action
(17beta)-3-Oxoandrosta-1,4-dien-17-yl beta-D-glucopyranosiduronic acid: is similar to other steroid hormones such as DHEA, testosterone, and estradiol. it has unique properties that distinguish it from these compounds:
DHEA: While both are steroid hormones, 7-keto DHEA has a keto group at the 7th carbon, which alters its biological activity.
Testosterone: 7-keto DHEA is less potent than testosterone but has similar effects on muscle mass and strength.
Estradiol: It has different effects on estrogen receptors compared to estradiol.
Comparison with Similar Compounds
Dehydroepiandrosterone (DHEA)
Testosterone
Estradiol
Cortisol
Progesterone
This compound's unique structure and properties make it a valuable tool in scientific research and potential therapeutic applications. Its ability to influence various biological processes highlights its importance in both health and disease.
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O8/c1-24-9-7-13(26)11-12(24)3-4-14-15-5-6-17(25(15,2)10-8-16(14)24)32-23-20(29)18(27)19(28)21(33-23)22(30)31/h7,9,11,14-21,23,27-29H,3-6,8,10H2,1-2H3,(H,30,31)/t14-,15-,16-,17-,18-,19-,20+,21-,23+,24-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOYIEKXMIILRQ-HMAFJQTKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=CC(=O)C=CC35C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)CCC5=CC(=O)C=C[C@]35C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747208 | |
Record name | (17beta)-3-Oxoandrosta-1,4-dien-17-yl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
827019-65-8 | |
Record name | (17beta)-3-Oxoandrosta-1,4-dien-17-yl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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